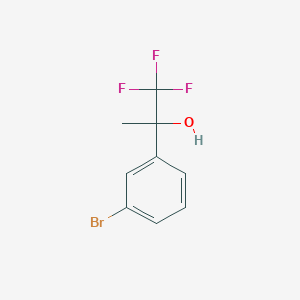
2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Computational methods can also be used to predict these properties .Aplicaciones Científicas De Investigación
Enzymatic Resolution and Synthetic Applications
2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol and related compounds have been studied for their applications in synthetic chemistry. For instance, Shimizu et al. (1996) explored the lipase-mediated kinetic resolution of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, showcasing its conversion to 1,1,1-trifluoro-2,3-epoxypropane, an important synthetic intermediate (Shimizu, Sugiyama, & Fujisawa, 1996).
NMR Studies for Protein Conformations
In a study by Ye et al. (2015), the sensitivity of various trifluoromethyl tags, including 3-bromo-1,1,1-trifluoropropan-2-ol, in 19F NMR studies was investigated. This research is significant for understanding protein conformations and states (Ye et al., 2015).
Synthesis of Trifluoromethyl Ketones
Rayo et al. (2010) developed an environmentally friendly method for synthesizing 3-alkoxy-1,1,1-trifluoropropan-2-ols, which are precursors to trifluoromethyl ketones, potent inhibitors in various biochemical applications (Rayo et al., 2010).
Applications in Nucleosides and Phosphonates
Jansa et al. (2011) reported an optimized procedure for preparing acyclic nucleosides and nucleoside phosphonates with a trifluoromethyl group. This highlights the use of trifluoromethylated compounds in pharmaceutical research (Jansa et al., 2011).
Antipathogenic Activity of Derivatives
The study by Limban et al. (2011) on the synthesis and antipathogenic activity of new thiourea derivatives, including those with trifluorophenyl groups, underscores the potential of such compounds in developing antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis of Heterocycles and Aliphatic Compounds
Lui et al. (1998) utilized 3-bromo-1,1,1-trifluoroacetone, a closely related compound, in synthesizing various trifluoromethylated heterocycles and aliphatic compounds, demonstrating the versatility of these fluorinated building blocks (Lui, Marhold, & Rock, 1998).
Molecular Dynamics Simulations
Fioroni et al. (2003) conducted molecular dynamics simulations on 1,1,1-trifluoro-propan-2-ol, a related compound, to understand the influence of trifluoromethyl groups on its miscibility with water. This research provides insights into the physicochemical properties of fluorinated molecules (Fioroni, Burger, Mark, & Roccatano, 2003).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-bromophenyl)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-8(14,9(11,12)13)6-3-2-4-7(10)5-6/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFHTONABRSTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

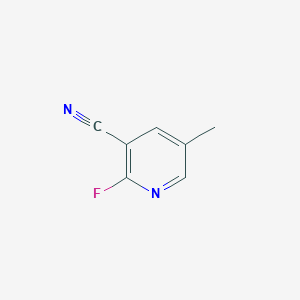
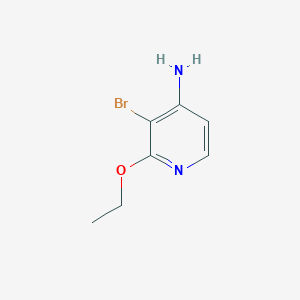
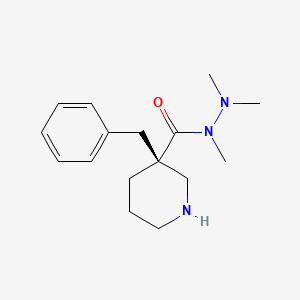
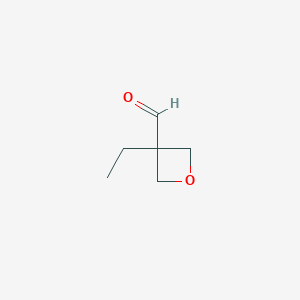
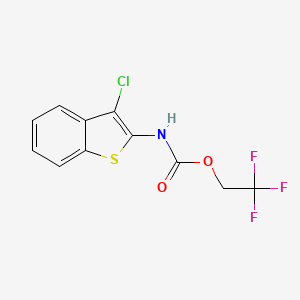
![4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1523382.png)
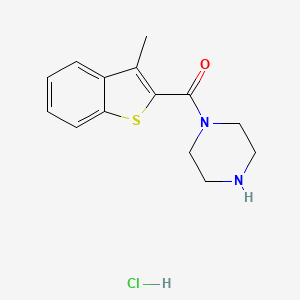
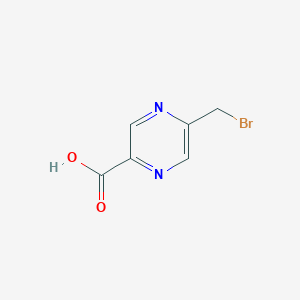
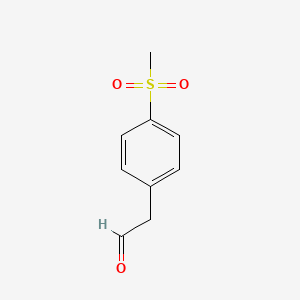
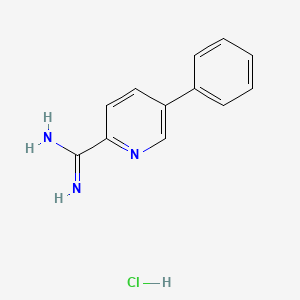
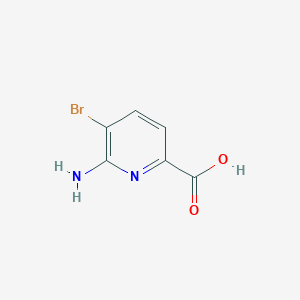
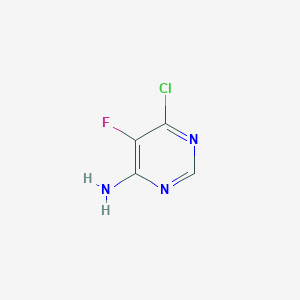
![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1523392.png)
![4-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B1523393.png)